2-Phenylbenzooxazol-4-ylamine
Overview
Description
Synthesis Analysis
Benzoxazole derivatives have been synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined by IR, 1H/13C-NMR, and mass spectral studies . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoles and its derivatives are a part of a number of medicinal compounds . They have wide range of pharmacological applications like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like leucyl-trna synthetase (leurs) and methionyl-trna synthetase (metrs) inMycobacterium tuberculosis . These enzymes play a crucial role in protein synthesis, making them potential targets for antibacterial drugs .
Mode of Action
This could lead to the inhibition of bacterial growth or even bacterial death .
Biochemical Pathways
By inhibiting LeuRS and MetRS, it could disrupt the proper formation of proteins, which are essential for many cellular functions .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
If this compound does indeed inhibit leurs and metrs, it could potentially disrupt protein synthesis, leading to a halt in bacterial growth or even bacterial death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized within the body . .
Safety and Hazards
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been identified as potential FLT3 inhibitors, which are candidates for the treatment of acute myeloid leukemia (AML) . This suggests that ‘2-Phenylbenzooxazol-4-ylamine’ and similar compounds may have potential applications in the development of new therapeutics.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Phenylbenzooxazol-4-ylamine are not well-understood. It is likely that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. It is likely that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is likely that the compound’s effects change over time, including its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is likely that the compound’s effects vary with dosage, including any threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is likely that the compound interacts with various enzymes or cofactors and affects metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is likely that the compound interacts with various transporters or binding proteins and affects its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDRBYYQOYXMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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